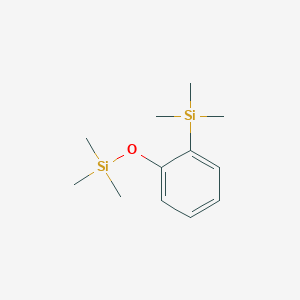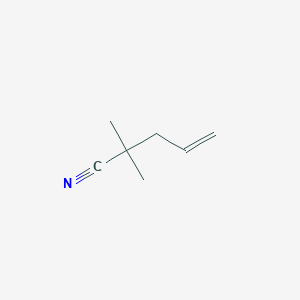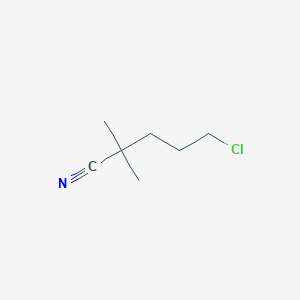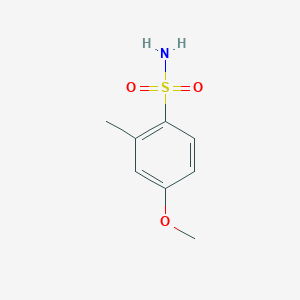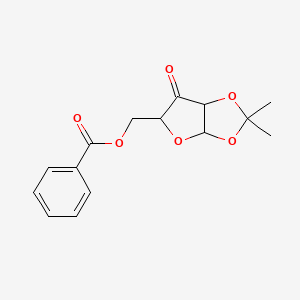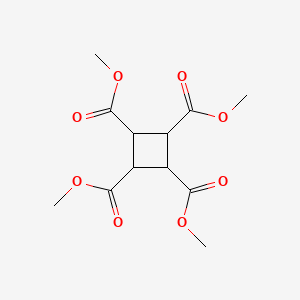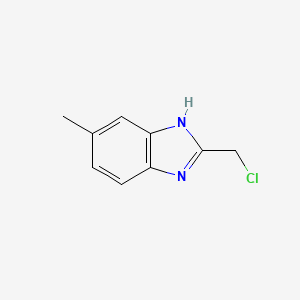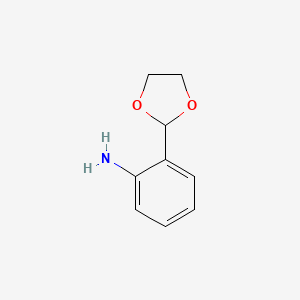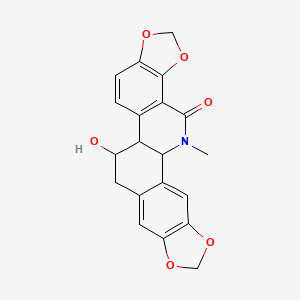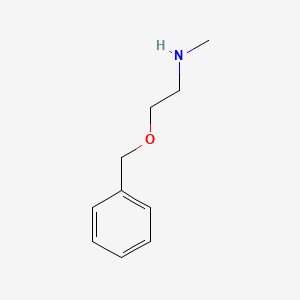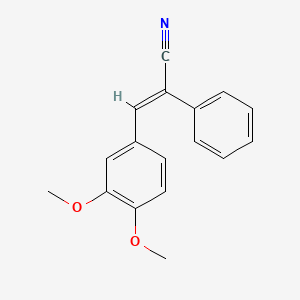
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile, also known as DPA, is a synthetic compound that belongs to the family of acrylonitrile derivatives. DPA has been extensively studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been shown to exhibit potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of inflammatory diseases. In addition, (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is its potent anticancer activity against a wide range of cancer cell lines. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has also been found to possess anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of inflammatory diseases. However, one of the limitations of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is its low solubility in water, which may make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile and its potential side effects.
Direcciones Futuras
There are several future directions for the study of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile. One area of research is the development of new anticancer drugs based on (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile for the treatment of inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile and its potential side effects. Finally, the development of new synthesis methods for (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile may lead to the production of higher yields and purities of the compound.
Métodos De Síntesis
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a Knoevenagel condensation reaction with benzaldehyde to yield (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been extensively studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFKZSOPMQHDN-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile | |
CAS RN |
21132-40-1 |
Source


|
| Record name | Cinnamonitrile, 3,4-dimethoxy-alpha-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

